molecular formula C7H9ClN2OS B12065946 4-Chloro-5-ethylthiophene-2-carbohydrazide

4-Chloro-5-ethylthiophene-2-carbohydrazide

Cat. No.: B12065946
M. Wt: 204.68 g/mol
InChI Key: RKYJPUTXFMMCMY-UHFFFAOYSA-N
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Description

4-Chloro-5-ethylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C7H9ClN2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethylthiophene-2-carbohydrazide typically involves the reaction of 4-chloro-5-ethylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through appropriate purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-ethylthiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethylthiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methylthiophene-2-carbohydrazide
  • 4-Chloro-5-ethylthiophene-2-carboxylic acid
  • 4-Chloro-5-ethylthiophene-2-thiol

Uniqueness

4-Chloro-5-ethylthiophene-2-carbohydrazide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

4-chloro-5-ethylthiophene-2-carbohydrazide

InChI

InChI=1S/C7H9ClN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11)

InChI Key

RKYJPUTXFMMCMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NN)Cl

Origin of Product

United States

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